
2'-Chloro-4'-hydroxyacetophenone
Descripción general
Descripción
2’-Chloro-4’-hydroxyacetophenone is a chemical compound with the molecular formula C8H7ClO2. It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-4’-hydroxyacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a hydroxyl group (-OH). The benzene ring is also substituted with a chlorine atom .Physical And Chemical Properties Analysis
2’-Chloro-4’-hydroxyacetophenone is a solid at room temperature. It has a boiling point of 110°C . The compound has a molecular weight of 170.6 .Aplicaciones Científicas De Investigación
Phototransformations in Low-Temperature Matrices
Research on conformational changes in chloro-hydroxyacetophenones, like 5-chloro-3-nitro-2-hydroxyacetophenone, has shown that UV radiation can induce phototransformations in these compounds when isolated in low-temperature argon matrices. This process involves rotations within the molecule, notably of the hydroxyl and acetyl groups, and has been studied using experimental and theoretical methods (Pagacz-Kostrzewa et al., 2023).
Intramolecular Hydrogen Bond Analysis
Intramolecular hydrogen bonding in ortho-hydroxy acetophenones, including chloro variants, has been a subject of interest. Structural analyses using X-ray diffraction have compared steric effects on the properties of hydrogen bonds in these compounds. This research is significant for understanding the molecular structure and interactions within ortho-hydroxy acetophenones (Filarowski et al., 2004).
Synthesis Techniques
Studies have also focused on the synthesis of variants like chloromethyl-4-hydroxyacetophenone. These involve techniques like condensation and reactions under specific conditions to optimize yield and industrial applicability. Such research is crucial for the large-scale production of these compounds (Xian, 2001).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
Its molecular weight is 170.6, and it is a solid at room temperature . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-hydroxyphenyl)ethanone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Specific studies on the influence of environmental factors on this compound are lacking .
Análisis Bioquímico
Biochemical Properties
2’-Chloro-4’-hydroxyacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of hydroxypyrimidine derivatives, which exhibit histone deacetylase (HDAC) inhibitory activity . This interaction suggests that 2’-Chloro-4’-hydroxyacetophenone may influence gene expression by modulating the acetylation status of histones.
Cellular Effects
The effects of 2’-Chloro-4’-hydroxyacetophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to changes in gene expression patterns, which in turn can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2’-Chloro-4’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of HDACs, leading to increased acetylation of histones and changes in gene expression . This inhibition can result in the activation or repression of specific genes, thereby influencing various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-4’-hydroxyacetophenone can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . Additionally, its stability in different solvents and temperatures can influence its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2’-Chloro-4’-hydroxyacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 2’-Chloro-4’-hydroxyacetophenone may lead to cellular toxicity and adverse physiological responses . Understanding the dosage effects is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
2’-Chloro-4’-hydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2’-Chloro-4’-hydroxyacetophenone within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, its interaction with specific transporters can affect its localization and accumulation in different cellular compartments . Understanding these interactions is essential for predicting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2’-Chloro-4’-hydroxyacetophenone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its interaction with nuclear proteins and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXWOPVKMSPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497943 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-59-7 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


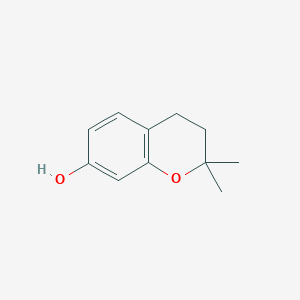
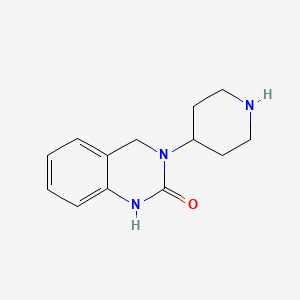
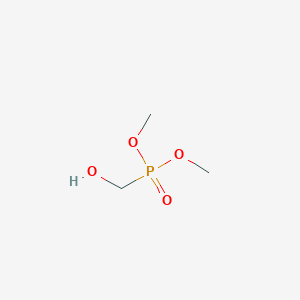
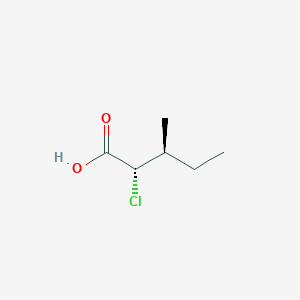



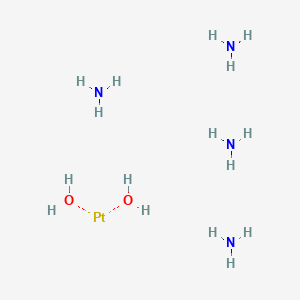
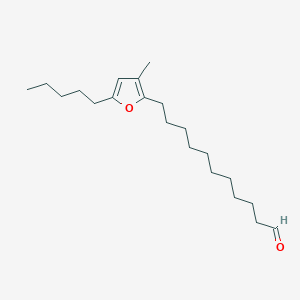

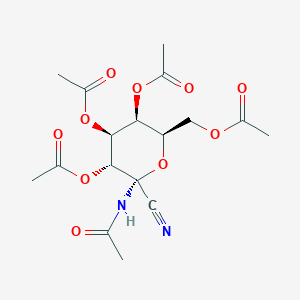
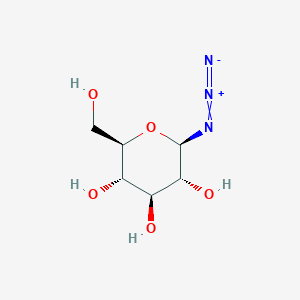
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

